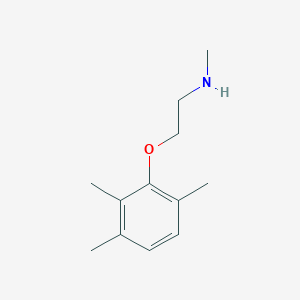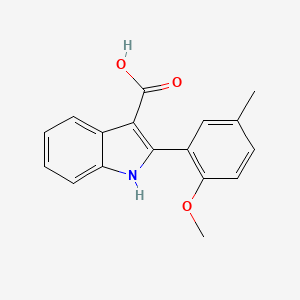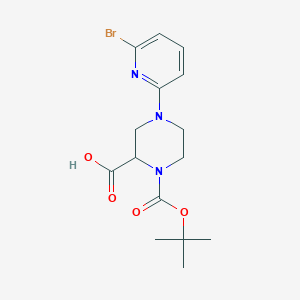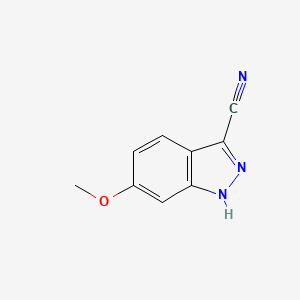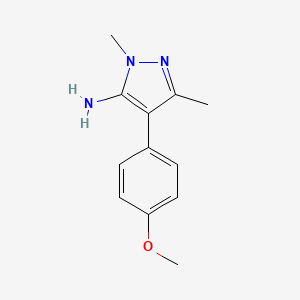
2-Chloro-8-iodoquinazolin-4-amine
Vue d'ensemble
Description
2-Chloro-8-iodoquinazolin-4-amine is a chemical compound with the molecular formula C8H5ClIN3. Its molecular weight is 305.5 g/mol. It is a halogenated quinazolinone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-iodoquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused with a pyrimidine ring . The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with an iodine atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-8-iodoquinazolin-4-amine are not detailed in the literature, quinazolines and their derivatives are known to undergo various types of reactions. For example, they can participate in metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
Synthesis and Cytotoxicity
2-Chloro-8-iodoquinazolin-4-amine has been utilized in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds exhibit in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cells and human cervical cancer (HeLa) cells, highlighting their potential in cancer research (Khoza et al., 2015).
Anticancer Potential
Research on 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a derivative of 2-Chloro-8-iodoquinazolin-4-amine, has shown it to be a potent apoptosis inducer and an effective anticancer agent. This compound has demonstrated significant blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Microwave-Assisted Synthesis
The compound has been involved in the development of microwave-assisted synthesis methods for N-aryl heterocyclic substituted-4-aminoquinazoline compounds. This method is noted for its efficiency and general applicability (Liu et al., 2006).
Antifungal Activity
A study of 6-iodoquinazolin-4(3H)-one derivatives, which can be derived from 2-Chloro-8-iodoquinazolin-4-amine, revealed promising antifungal properties. This research paves the way for the development of new antifungal agents (El-Hashash et al., 2015).
Antimicrobial Activity
Newly synthesized derivatives of 2-chloro-4-aminoquinazoline have been screened for antimicrobial activities. These compounds were found to have significant effects against a range of microbial strains, indicating potential in antimicrobial research (Samel & Pai, 2011).
Propriétés
IUPAC Name |
2-chloro-8-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMSTYNCTBKBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653122 | |
| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-iodoquinazolin-4-amine | |
CAS RN |
1107694-87-0 | |
| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
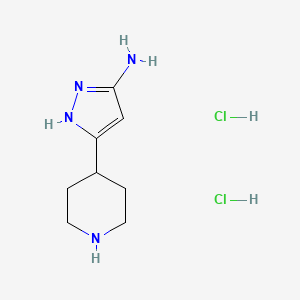
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
![4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416085.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
